1-Boc-4-carbamoyl-4-methoxy-piperidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Secure high-purity 1-Boc-4-carbamoyl-4-methoxy-piperidine for your advanced R&D. This Boc-protected piperidine features a critical 4,4-geminal disubstitution pattern (carbamoyl and methoxy), which is non-negotiable for projects requiring this exact pharmacophoric motif. Unlike simple 4-monosubstituted analogs, this building block offers distinct hydrogen-bonding and steric properties essential for optimizing metabolic stability and target selectivity. Ensure consistency in your SAR studies and scale-up with a reliable, commercial-grade intermediate.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 495415-10-6
Cat. No. B1378242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-carbamoyl-4-methoxy-piperidine
CAS495415-10-6
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)OC
InChIInChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-12(17-4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15)
InChIKeyXAWJHKMGFCCPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-carbamoyl-4-methoxy-piperidine (CAS 495415-10-6): A Critical 4,4-Disubstituted Piperidine Intermediate for Drug Discovery Scaffolds


1-Boc-4-carbamoyl-4-methoxy-piperidine (CAS 495415-10-6) is a highly functionalized, Boc-protected piperidine derivative characterized by a unique 4,4-geminal disubstitution pattern, incorporating both a carbamoyl (-CONH₂) and a methoxy (-OCH₃) group on the same ring carbon [1]. This specific substitution creates a distinct molecular architecture that serves as a versatile building block in medicinal chemistry and organic synthesis . Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol and a typical commercial purity specification of Min. 95% . The presence of the Boc protecting group on the piperidine nitrogen provides stability during multi-step syntheses and allows for selective deprotection under acidic conditions, making it a strategically useful intermediate for introducing complex 4,4-disubstituted piperidine moieties into larger pharmacophores .

The Structural Specificity of 1-Boc-4-carbamoyl-4-methoxy-piperidine: Why Simple Analogs Cannot Substitute for the 4,4-Geminal Disubstituted Motif


Simple 4-monosubstituted piperidine analogs, such as 1-Boc-4-carbamoyl-piperidine (CAS 91419-48-6), lack the critical geminal disubstitution pattern that defines this compound . The presence of the 4-methoxy group introduces a significant steric and electronic perturbation compared to a monosubstituted core, which can fundamentally alter molecular conformation, binding kinetics, and overall physiochemical properties . Furthermore, substituting with a different 4,4-disubstituted variant, such as one containing a cyano (-CN) or hydroxyl (-OH) group instead of the carbamoyl group, results in a compound with entirely different hydrogen-bonding capabilities and metabolic liability profiles [1]. The unique combination of a primary carbamoyl donor/acceptor and a methoxy group on the same carbon atom is not a trivial variation; it represents a specific structural query in lead optimization campaigns, where even minor modifications can abolish target engagement or introduce undesirable off-target effects. Therefore, the procurement of this exact compound is non-negotiable for projects that have validated this specific 4,4-geminal disubstituted piperidine motif as a critical pharmacophoric element.

Quantitative Evidence for 1-Boc-4-carbamoyl-4-methoxy-piperidine: A Data-Driven Guide to Its Differentiated Profile


Molecular Weight and Lipophilicity: Quantitative Differentiation from 4-Monosubstituted and Des-Methoxy Analogs

The presence of the 4-methoxy group significantly increases both molecular weight and lipophilicity compared to the 4-monosubstituted analog, 1-Boc-4-carbamoyl-piperidine (MW: 228.29 g/mol) . While explicit LogP values are not available in public literature for this compound, the increase in molecular weight to 258.31 g/mol and the addition of a hydrogen bond acceptor (methoxy oxygen) directly influence membrane permeability and solubility, key parameters in drug development .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Commercial Availability and Purity: A Benchmark for Reproducible Research

The compound is commercially available with a defined minimum purity standard of 95% from specialized chemical suppliers . This is a critical specification for a research chemical intended for use as a building block in multi-step syntheses, as impurities can lead to side reactions or complicate purification, affecting yield and reproducibility . In contrast, many direct analogs or deprotected versions (e.g., 4-carbamoyl-4-methoxy-piperidine hydrochloride) are either less common or are offered without a standardized purity guarantee, creating uncertainty in procurement .

Chemical Synthesis Quality Control Procurement

Hydrogen Bonding Capacity: Quantitative Profile of a Dual Donor/Acceptor System

The compound possesses a unique hydrogen-bonding profile with 1 hydrogen bond donor (carbamoyl -NH₂) and 4 hydrogen bond acceptors (carbamoyl oxygen, methoxy oxygen, and two oxygens from the Boc group) [1]. This is a distinct quantitative difference from the 4-monosubstituted analog, 1-Boc-4-carbamoyl-piperidine, which has only 3 hydrogen bond acceptors . This additional hydrogen bond acceptor can enhance binding affinity and specificity for certain biological targets, a crucial consideration in structure-based drug design.

Medicinal Chemistry Molecular Recognition Drug Design

Stereoelectronic Effects: The Impact of 4,4-Geminal Disubstitution on Conformational Dynamics

The 4,4-geminal disubstitution pattern introduces significant stereoelectronic constraints on the piperidine ring, affecting its conformational equilibrium and the spatial orientation of the carbamoyl and methoxy groups [1]. This is in stark contrast to 4-monosubstituted piperidines, which possess greater conformational flexibility . The presence of two substituents on the same carbon atom restricts ring puckering and can pre-organize the molecule for specific binding interactions, a feature that is often exploited in drug design to enhance target selectivity .

Computational Chemistry Conformational Analysis Medicinal Chemistry

Scalability and Synthetic Utility: A Building Block for Complex 4,4-Disubstituted Piperidines

While direct synthetic data for this specific compound is limited in the public domain, its classification as a 'Building Block' by multiple vendors implies its primary utility as a scalable intermediate for the construction of more complex molecules . This is in contrast to more complex, functionalized piperidine derivatives that are often prepared on smaller scales and at higher cost . The presence of the Boc protecting group on the nitrogen allows for facile manipulation of the amine functionality after further elaboration of the 4-position, making it a strategic choice for parallel synthesis and library generation .

Organic Synthesis Process Chemistry Medicinal Chemistry

Procurement-Driven Application Scenarios for 1-Boc-4-carbamoyl-4-methoxy-piperidine: From Lead Optimization to Scale-Up


Lead Optimization: Fine-Tuning Physicochemical Properties with a Unique 4,4-Disubstituted Scaffold

In a lead optimization campaign, a project team requires a specific 4,4-disubstituted piperidine fragment to improve the metabolic stability or target selectivity of a lead series. The unique combination of a carbamoyl hydrogen-bond donor and a methoxy group on the same carbon atom, as quantified by its hydrogen-bonding profile (1 Donor, 4 Acceptors) [1], makes 1-Boc-4-carbamoyl-4-methoxy-piperidine a superior choice over simpler 4-monosubstituted analogs (e.g., 1-Boc-4-carbamoyl-piperidine) . The increased molecular weight and lipophilicity (ΔMW = +30.02 g/mol) are expected to modulate the pharmacokinetic profile, while the stereoelectronic constraints of the 4,4-geminal disubstitution can enhance binding selectivity.

Structure-Activity Relationship (SAR) Studies: A Well-Defined Intermediate for Parallel Synthesis

A medicinal chemistry group is conducting SAR studies on a piperidine-containing core and needs a reliable, scalable building block to generate a diverse library of analogs. 1-Boc-4-carbamoyl-4-methoxy-piperidine, offered with a defined purity of Min. 95% [1], provides a consistent and high-quality starting material for parallel synthesis. Its classification as a building block ensures it is commercially viable for producing the required quantities for SAR exploration, unlike more specialized, custom-synthesized intermediates that may have limited availability or batch-to-batch variability.

Process Chemistry Scale-Up: A Cost-Effective Entry Point for Advanced Intermediates

A process chemistry team is tasked with developing a scalable route to a drug candidate containing a complex 4,4-disubstituted piperidine moiety. They identify 1-Boc-4-carbamoyl-4-methoxy-piperidine as a commercially available and scalable building block [1] that can serve as a key intermediate. The alternative of a de novo synthesis from simpler precursors would add multiple steps, increase overall cost, and potentially reduce yield. Procuring this compound directly allows the team to focus on the more challenging downstream transformations, accelerating the overall development timeline.

Computational Chemistry & Virtual Screening: A Unique Molecular Descriptor for Ligand-Based Design

A computational chemistry team is building a pharmacophore model or performing virtual screening against a novel protein target. The unique 4,4-geminal disubstitution pattern and the specific hydrogen-bonding profile (1 Donor, 4 Acceptors) [1] of 1-Boc-4-carbamoyl-4-methoxy-piperidine define a distinct chemical space. Using this compound as a query or a building block in de novo design ensures the exploration of chemical space not accessible with more common 4-monosubstituted piperidines, potentially leading to the identification of novel hit compounds with improved binding characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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